1-Allyl-3-(2-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h3-7H,1,8H2,2H3,(H2,12,13,14) |
InChI Key |
PIURLWWFPIPVSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC=C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Allyl 3 2 Methoxyphenyl Urea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule can be obtained.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 1-Allyl-3-(2-methoxyphenyl)urea provides a detailed map of the proton environments within the molecule. The signals observed in the spectrum correspond to the different types of protons present, and their chemical shifts, multiplicities, and coupling constants offer valuable structural insights.
The aromatic protons of the 2-methoxyphenyl group typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.2 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the methoxy (B1213986) and urea (B33335) substituents. The proton ortho to the urea group is often the most deshielded due to the electron-withdrawing nature of the carbonyl group.
The protons of the allyl group exhibit characteristic signals. The methine proton (=CH-) typically resonates as a multiplet in the range of δ 5.7-5.9 ppm. The terminal vinyl protons (=CH₂) show two distinct signals, often as doublets of doublets, between δ 5.1 and 5.4 ppm, due to both geminal and vicinal coupling. The methylene (B1212753) protons adjacent to the nitrogen atom (-CH₂-NH-) usually appear as a doublet around δ 3.8-4.0 ppm.
The methoxy group (-OCH₃) gives rise to a sharp singlet, typically observed around δ 3.8-3.9 ppm. The two N-H protons of the urea linkage produce broad singlets, the chemical shifts of which can be highly variable and are often dependent on solvent and concentration. One N-H proton is adjacent to the allyl group, while the other is attached to the phenyl ring.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 8.2 | Multiplet | - |
| Allyl =CH- | 5.7 - 5.9 | Multiplet | - |
| Allyl =CH₂ | 5.1 - 5.4 | Doublet of Doublets | - |
| Allyl -CH₂- | 3.8 - 4.0 | Doublet | - |
| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet | - |
| Urea -NH- (allyl) | Variable | Broad Singlet | - |
| Urea -NH- (phenyl) | Variable | Broad Singlet | - |
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of this compound.
The carbonyl carbon of the urea group is the most deshielded carbon and typically appears at a chemical shift of around δ 155-160 ppm. chemicalbook.com The aromatic carbons of the 2-methoxyphenyl ring resonate in the range of δ 110-150 ppm. The carbon atom attached to the oxygen of the methoxy group (C-O) is found at a higher chemical shift compared to the other aromatic carbons.
The carbons of the allyl group are also readily identified. The internal olefinic carbon (=CH-) appears around δ 134 ppm, while the terminal olefinic carbon (=CH₂) is observed at approximately δ 116 ppm. The aliphatic methylene carbon (-CH₂-) attached to the nitrogen is typically found around δ 43 ppm. The methoxy carbon (-OCH₃) resonates at approximately δ 55 ppm. mdpi.com
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ ppm) |
| Urea C=O | 155 - 160 |
| Aromatic C-O | ~148 |
| Aromatic C-N | ~128 |
| Aromatic C-H | 110 - 122 |
| Allyl =CH- | ~134 |
| Allyl =CH₂ | ~116 |
| Allyl -CH₂- | ~43 |
| Methoxy -OCH₃ | ~55 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons in the allyl group (e.g., between the -CH₂- protons and the =CH- proton) and between the neighboring protons on the aromatic ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signal for the methoxy protons would show a correlation to the methoxy carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the N-H proton of the urea and the carbonyl carbon, as well as with the carbons of the allyl and phenyl groups. It would also show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached. researchgate.net
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. Molecules are not static entities and can undergo various dynamic processes, such as bond rotation and conformational changes.
In the case of this urea derivative, restricted rotation around the C-N bonds of the urea moiety and the C-N bond connecting the phenyl group could lead to the existence of different conformers. At room temperature, if the rate of interconversion between these conformers is fast on the NMR timescale, averaged signals are observed. However, by lowering the temperature, this interconversion can be slowed down, potentially leading to the observation of separate signals for each conformer. This would manifest as broadening and eventual splitting of the NMR signals as the temperature is decreased. Such studies can provide valuable information on the energy barriers to rotation and the preferred conformations of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups
The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups.
N-H Stretching : The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands.
C-H Stretching : The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The olefinic C-H stretching of the allyl group also appears in this region. The aliphatic C-H stretching of the allyl methylene group and the methoxy group are found just below 3000 cm⁻¹.
C=O Stretching (Amide I band) : A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is a prominent feature of the spectrum, typically appearing in the range of 1630-1680 cm⁻¹. researchgate.net
N-H Bending (Amide II band) : The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is usually found around 1550-1620 cm⁻¹. researchgate.net
C=C Stretching : The C=C stretching vibration of the allyl group is expected to show a medium intensity band around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching : The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group typically appear as strong bands in the regions of 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretching | > 3000 | Medium |
| Aliphatic C-H Stretching | < 3000 | Medium |
| C=O Stretching (Amide I) | 1630 - 1680 | Strong |
| N-H Bending (Amide II) | 1550 - 1620 | Medium-Strong |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |
| C=C Stretching (Allyl) | 1640 - 1680 | Medium |
| C-O Stretching (Asymmetric) | 1200 - 1275 | Strong |
| C-O Stretching (Symmetric) | 1000 - 1075 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry further provides highly accurate mass measurements, enabling the determination of elemental compositions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis and Isomer Differentiation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the structural elucidation of molecules like this compound. In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion provides a wealth of structural information.
A plausible fragmentation pathway would involve the formation of key fragment ions corresponding to the protonated allylamine (B125299) and the 2-methoxyphenyl isocyanate, or the protonated 2-methoxyaniline and the allyl isocyanate. The relative abundance of these fragment ions can be crucial for distinguishing between positional isomers (e.g., 2-methoxy, 3-methoxy, and 4-methoxy derivatives). Although isomers may produce identical fragment ions, their relative intensities often differ significantly, providing a basis for their differentiation. acs.orgacs.org
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| [M+H]⁺ | Allylamine cation | 2-methoxyphenyl isocyanate |
| [M+H]⁺ | 2-methoxyaniline cation | Allyl isocyanate |
| [M+H]⁺ | Allyl cation | 3-(2-methoxyphenyl)urea |
| [M+H]⁺ | 2-methoxyphenyl cation | Allylurea |
Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment. The relative intensities of these fragments would be key for detailed structural confirmation and isomer differentiation.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic features of N-aryl urea derivatives have been extensively studied. diva-portal.orgresearchgate.net
N,N'-disubstituted ureas commonly form well-defined hydrogen-bonded structures. wikipedia.org A prevalent motif is the "urea tape" or α-network, where molecules are linked by N-H···O=C hydrogen bonds, forming a one-dimensional chain. diva-portal.orgresearchgate.net The planarity of the urea core and the torsion angles between the urea group and the phenyl ring are critical conformational parameters. In many diaryl ureas, the phenyl rings are twisted out of the plane of the urea functionality. researchgate.net
Table 2: Representative Crystallographic Parameters for a Substituted N-Aryl Urea Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Hydrogen Bonds | N-H···O, C-H···O |
Note: This table presents typical parameters for a substituted N-aryl urea and is for illustrative purposes. The actual values for this compound would need to be determined experimentally.
Lack of Specific Research Data on the Reactivity of this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information regarding the chemical reactivity and transformations of the compound This compound . While the general classes of reactions outlined in the query—such as palladium-catalyzed processes, additions to alkenes, olefin metathesis, and aromatic functionalization—are well-established in organic chemistry, their specific application to this particular substrate is not documented in the available scientific literature.
The outlined topics for the article require detailed research findings, including data on reaction conditions, yields, and specific outcomes for transformations involving both the allylic and the aryl moieties of this compound. Extensive searches have failed to locate any dedicated studies or even specific examples of the following reactions for this compound:
Palladium-catalyzed carboamination and intramolecular cyclization to imidazolidin-2-ones.
Electrophilic and nucleophilic addition reactions across the alkene.
Olefin metathesis reactions.
Electrophilic aromatic substitution on the 2-methoxyphenyl ring.
Palladium-catalyzed cross-coupling reactions involving the aryl ring.
Without published research or patents detailing these specific transformations for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The creation of such an article would necessitate speculation or the extrapolation of data from different, albeit related, molecules, which would violate the core instruction to focus solely on the specified compound.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.
Reactivity and Chemical Transformations of 1 Allyl 3 2 Methoxyphenyl Urea
Reactivity at the Urea (B33335) Linkage
The urea linkage is a critical functional group that governs many of the chemical properties of 1-Allyl-3-(2-methoxyphenyl)urea. Its reactivity is centered around the nucleophilic character of the nitrogen atoms and the electrophilic nature of the carbonyl carbon.
Under acidic or basic conditions, the urea linkage can undergo hydrolysis to yield allyl amine, 2-methoxyaniline, and carbon dioxide. This reaction, while not always desirable, is a fundamental aspect of the compound's stability profile.
The nitrogen atoms of the urea moiety can react with various electrophiles. For instance, alkylation can occur at either nitrogen atom, though the nitrogen adjacent to the electron-donating methoxyphenyl group may exhibit slightly different reactivity compared to the nitrogen bearing the allyl group. A general method for the N-alkylation of ureas involves the use of an alkylating agent in the presence of a base. google.com Similarly, acylation with acyl chlorides or anhydrides can introduce acyl groups onto the urea nitrogens, a common strategy in combinatorial chemistry to generate libraries of related compounds. researchgate.netnih.gov
The presence of both N-H bonds and a carbonyl group allows for the potential of intramolecular cyclization reactions under specific conditions, although no specific examples for this compound are prominently documented in the literature. However, cyclization reactions involving the urea moiety in related molecules are known. nih.govresearchgate.net
Table 1: Summary of Potential Reactions at the Urea Linkage
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Hydrolysis | Acid or base catalysis | Allylamine (B125299), 2-methoxyaniline, CO2 |
| N-Alkylation | Alkyl halide, base | N-alkylated urea derivatives |
| N-Acylation | Acyl chloride or anhydride, base | N-acylated urea derivatives |
Derivatization Strategies for Analog Libraries and Structural Diversification
The structural framework of this compound offers multiple points for modification, making it an attractive starting material for the generation of analog libraries for various research applications, including drug discovery.
Modification of the Allyl Group:
The terminal double bond of the allyl group is a key site for a wide range of chemical transformations. These modifications can introduce diverse functionalities and alter the steric and electronic properties of the molecule.
Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide array of substituents. rsc.org
Dihalogenation: Reaction with halogens such as bromine or chlorine leads to the corresponding dihaloalkane derivatives. rsc.org
Thiol-Ene Click Chemistry: The "click" reaction with thiols provides a highly efficient and regioselective method for attaching a variety of thiol-containing molecules to the allyl group. rsc.org
Hydroformylation: This reaction introduces a formyl group, which can be further modified, for example, through reductive amination.
Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides can be used to append larger aromatic or unsaturated moieties.
Table 2: Derivatization Reactions of the Allyl Group
| Reaction Type | Reagents | Functional Group Introduced |
| Epoxidation | mCPBA | Epoxide |
| Bromination | Br2 | Dibromoalkane |
| Thiol-Ene Reaction | R-SH, photoinitiator | Thioether |
| Heck Coupling | Aryl halide, Pd catalyst | Aryl group |
Modification of the Methoxyphenyl Group:
The methoxyphenyl ring provides another avenue for structural diversification.
Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing methoxy group.
Demethylation: The methoxy group can be cleaved to the corresponding phenol (B47542) using reagents like boron tribromide (BBr3). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.
Modifications at the Urea Nitrogens:
As previously mentioned in section 4.3, the urea nitrogens can be functionalized through alkylation and acylation reactions. These modifications are particularly useful for rapidly generating large libraries of analogs with varying substituents on the urea core. google.comresearchgate.net
By systematically applying these derivatization strategies, extensive libraries of this compound analogs can be synthesized. This structural diversification is a powerful tool for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts.
Computational Chemistry and Theoretical Modeling of 1 Allyl 3 2 Methoxyphenyl Urea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Allyl-3-(2-methoxyphenyl)urea to determine various properties.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the most stable three-dimensional structure, defining its bond lengths, bond angles, and dihedral angles.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (Urea) | ~1.25 Å |
| C-N (Urea) | ~1.38 Å | |
| N-H (Urea) | ~1.01 Å | |
| Bond Angle (°) | N-C-N (Urea) | ~117° |
| C-N-C | ~125° | |
| Dihedral Angle (°) | C-N-C-O | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring and the urea (B33335) moiety, which can donate electrons. The LUMO is likely distributed across the urea group and the allyl substituent, which can act as electron acceptors.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). numberanalytics.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.commalayajournal.org Calculations for similar aromatic urea compounds show this gap to be a key indicator of intramolecular charge transfer. malayajournal.org
Table 2: Illustrative Frontier Orbital Energies for a Urea Derivative Note: These values are representative for similar molecules. Actual values for this compound would require specific DFT calculations.
| Orbital | Energy (eV) | Description |
| HOMO | ~ -5.3 eV | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | ~ -1.3 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | ~ 4.0 eV | Indicates molecular chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. malayajournal.org The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green represents areas of neutral potential. researchgate.net
In this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the urea and methoxy (B1213986) groups, highlighting them as primary sites for hydrogen bond donation. researchgate.net The areas around the N-H protons of the urea group would exhibit a positive potential (blue), identifying them as hydrogen bond donors. researchgate.net This analysis is crucial for understanding how the molecule interacts with biological receptors. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For this compound, NBO analysis would likely reveal strong hyperconjugative interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the urea and methoxy groups into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, a significant interaction would be the delocalization from the lone pair of the urea nitrogen (donor) to the antibonding π orbital of the carbonyl group (acceptor). These interactions are critical for stabilizing the molecular structure and influencing its electronic properties. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uzh.ch For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with its environment, such as a biological membrane or protein binding pocket. researchgate.netnih.gov
Simulations can track how the molecule changes its shape in an aqueous solution, revealing the most populated conformational states and the timescale of transitions between them. By simulating the molecule in a relevant environment (e.g., with a protein), MD can help assess the stability of predicted binding poses and identify key interactions that stabilize the complex. uzh.chlu.se For example, simulations of urea derivatives have been used to understand their permeation through channels and their role as protein denaturants by observing their direct interactions with protein backbones and side chains. researchgate.netlu.se
Analysis of Hydrogen Bonding and Non-Covalent Interactions (NCI, RDG) within the Molecular System
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govresearchgate.net It is based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.net The resulting 3D plots show surfaces colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. ic.ac.uk
In this compound, NCI analysis would visually confirm the presence and nature of intramolecular hydrogen bonds. A prominent feature would be an attractive surface between the N-H proton of the urea group and the oxygen of the methoxy group, which stabilizes a specific planar conformation. Other weaker C-H···O and π-system interactions could also be identified. ic.ac.uknih.gov This method provides a clear, qualitative picture of the forces that dictate the molecule's preferred three-dimensional structure. nih.gov
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and elucidating the potential reaction mechanisms of chemical compounds. However, a comprehensive search of scientific literature reveals a notable absence of specific theoretical studies focused on this compound. While computational analyses have been conducted on structurally related molecules, such as other urea derivatives and compounds containing allyl or methoxyphenyl groups, direct computational data for this compound regarding its reactivity descriptors and reaction pathways is not publicly available in the searched scientific databases.
In the absence of specific studies on this compound, the scientific community is unable to present detailed data tables of its calculated reactivity indices or to propose evidence-based reaction mechanisms derived from theoretical modeling. Such an analysis would typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to calculate a range of molecular properties.
For a comprehensive understanding of the reactivity of this compound, future computational studies would be invaluable. These studies would likely focus on several key areas:
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack.
Bond Dissociation Energy (BDE) Calculations: BDE calculations for various bonds within the molecule would help to predict the most likely pathways for homolytic cleavage and radical reactions.
Modeling of Potential Reaction Pathways: Theoretical modeling could be used to investigate the thermodynamics and kinetics of potential reactions, such as electrophilic additions to the allyl group, or reactions involving the urea or methoxyphenyl moieties. This would involve locating transition states and calculating activation energies to determine the most favorable reaction mechanisms.
Given the current lack of published research in this specific area, the theoretical prediction of the reactivity and reaction mechanisms of this compound remains an open area for future investigation. The generation of such computational data would provide a deeper understanding of the chemical behavior of this compound and could guide its potential applications.
Role As a Chemical Scaffold and Synthetic Precursor in Contemporary Molecular Design
Principles of Urea-Based Scaffold Design in Organic Synthesis
The utility of the urea (B33335) moiety as a scaffold is rooted in several key principles that make it an attractive component in the design of new molecules. Ureas are characterized by a central carbonyl group flanked by two nitrogen atoms. This arrangement imparts a planar geometry and the capacity to act as both a hydrogen bond donor, through the N-H protons, and a hydrogen bond acceptor, via the carbonyl oxygen. This dual hydrogen bonding capability is a critical feature, enabling urea-containing molecules to participate in specific non-covalent interactions that can dictate molecular conformation and mediate interactions with biological targets or other chemical species.
The synthetic accessibility and modularity of ureas further enhance their appeal as scaffolds. They are readily synthesized through the reaction of an isocyanate with an amine or by other established methods, allowing for the straightforward introduction of a wide variety of substituents on either side of the urea core. In the case of 1-Allyl-3-(2-methoxyphenyl)urea , the allyl group provides a reactive handle for further chemical transformations, while the 2-methoxyphenyl group influences the molecule's steric and electronic properties, including its conformational preferences and potential for intramolecular hydrogen bonding.
The strategic placement of different functional groups on the urea nitrogen atoms allows for precise control over the three-dimensional shape and electronic distribution of the resulting molecule. This "tunability" is a fundamental principle of scaffold-based design, enabling chemists to systematically modify a core structure to optimize its properties for a specific application.
Precursor to Diverse Heterocyclic Systems (e.g., Cyclic Ureas, Imidazolidin-2-ones)
One of the most powerful applications of This compound as a synthetic precursor is in the construction of heterocyclic ring systems. The presence of both an allyl group and a urea functionality within the same molecule provides the necessary components for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles.
For instance, the allyl group can be functionalized through various reactions, such as dihydroxylation or epoxidation, to introduce reactive hydroxyl or electrophilic sites. These newly introduced functional groups can then react with the nitrogen atoms of the urea moiety to form cyclic ureas. The specific reaction conditions and the nature of the introduced functional groups can be tailored to control the size and substitution pattern of the resulting heterocyclic ring.
A particularly important class of heterocycles that can be accessed from urea precursors are the imidazolidin-2-ones. These five-membered rings are prevalent in many biologically active compounds and are valuable synthetic intermediates. The synthesis of imidazolidin-2-ones from an allyl urea precursor like This compound typically involves a multi-step sequence. This might begin with the oxidative cleavage of the allyl double bond to form an aldehyde, followed by reductive amination with an external amine and subsequent intramolecular cyclization. Alternatively, transition metal-catalyzed reactions can be employed to directly cyclize the allyl urea into an imidazolidin-2-one derivative.
The table below summarizes the potential heterocyclic systems that can be derived from an allyl urea scaffold.
| Precursor Scaffold | Key Functional Groups | Potential Heterocyclic Product | General Transformation |
| Allyl Urea | Allyl group, Urea N-H | Cyclic Ureas | Intramolecular cyclization after functionalization of the allyl group |
| Allyl Urea | Allyl group, Urea N-H | Imidazolidin-2-ones | Multi-step synthesis involving cleavage and cyclization |
Applications in Ligand Design for Catalytic Systems
The development of new and efficient catalysts is a major driver of innovation in chemical synthesis. The performance of a metal-based catalyst is critically dependent on the nature of the ligands that coordinate to the metal center. These ligands play a crucial role in modulating the catalyst's reactivity, selectivity, and stability.
Urea-containing molecules, including This compound , have emerged as promising candidates for ligand design. The urea functionality can coordinate to a metal center in several ways, either directly through the carbonyl oxygen or indirectly through other donor atoms present in the substituents. Furthermore, the hydrogen bonding capabilities of the urea can be exploited to create a specific secondary coordination sphere around the metal, which can influence the approach of substrates and the outcome of the catalytic reaction.
The allyl group in This compound adds another dimension to its potential as a ligand. The double bond can coordinate to a transition metal, creating a p-complex. This interaction can be a key step in various catalytic cycles. Moreover, the allyl group can be incorporated into a larger chelating ligand framework, where the urea moiety acts as a supporting or directing group. The combination of the urea's hydrogen bonding capacity and the allyl group's coordination ability allows for the design of sophisticated ligands that can enforce a specific geometry and electronic environment on the metal catalyst.
Building Block for the Synthesis of Complex Organic Architectures
Beyond its role as a scaffold for generating libraries of related compounds, This compound can also serve as a versatile building block in the total synthesis of more complex natural products and other target molecules. Its pre-installed functional groups—the urea, the allyl group, and the methoxy-substituted aromatic ring—can be strategically manipulated and incorporated into larger molecular frameworks.
The allyl group is particularly valuable in this context, as it can participate in a wide range of carbon-carbon bond-forming reactions, such as cross-coupling reactions, metathesis, and various cycloadditions. These reactions allow for the elaboration of the molecule's carbon skeleton, enabling the construction of intricate and highly functionalized architectures.
The urea moiety can be carried through a synthetic sequence to be present in the final target molecule, where it may contribute to the molecule's biological activity or its structural properties. Alternatively, the urea can be used as a masked functional group, to be transformed into another functionality at a later stage of the synthesis. The 2-methoxyphenyl group can also be modified, for example, through demethylation to reveal a phenol (B47542), which can then be used for further functionalization.
The strategic use of This compound as a building block allows for the efficient and convergent synthesis of complex molecules by bringing together pre-functionalized fragments. This approach is often more efficient than a linear synthesis where functional groups are introduced one by one.
Future Research Directions in 1 Allyl 3 2 Methoxyphenyl Urea Chemistry
Development of Next-Generation Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, raising significant safety and environmental concerns. nih.gov Future research must prioritize the development of sustainable and atom-economical synthetic routes to 1-Allyl-3-(2-methoxyphenyl)urea and its analogs.
Emerging strategies that avoid toxic precursors are of paramount importance. These include:
Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as manganese, to facilitate the dehydrogenative coupling of amines and methanol (B129727) presents a highly atom-economic approach, with hydrogen gas as the only byproduct. acs.org Adapting this methodology for the synthesis of unsymmetrical ureas from formamides and amines offers a promising avenue. acs.org
Carbon Dioxide as a C1 Building Block: Metal-free methods that utilize CO2 at atmospheric pressure and room temperature represent a green and sustainable approach to urea synthesis. organic-chemistry.org
Rearrangement Reactions: In situ generation of isocyanates from primary amides via Hofmann rearrangement, followed by reaction with an amine, provides a convenient and direct route to N-substituted ureas. organic-chemistry.orgthieme.de
Water-Based Synthesis: Exploiting the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents, offers a simple, efficient, and environmentally friendly method for synthesizing N-substituted ureas. rsc.orgrsc.org This method has shown scalability and high purity of products. rsc.orgrsc.org
These next-generation synthetic methods promise to make the production of this compound and related compounds safer, more efficient, and environmentally benign.
Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound necessitates the use of advanced, real-time monitoring techniques. While traditional offline analysis provides valuable information, in-line and in situ methods offer continuous data streams for a more comprehensive picture.
Future research should focus on the application of techniques such as:
In situ NMR Spectroscopy: This powerful tool allows for the tracking of key intermediates and the acquisition of kinetic data under actual reaction conditions. mpg.de The development of rapid injection apparatuses can further enhance the ability to study fast catalytic transformations. mpg.de Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the sensitivity limitations of benchtop NMR, enabling the monitoring of low-concentration species in real-time. nih.gov
In situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for monitoring the formation and consumption of functional groups. acs.orgusda.govnih.gov Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Raman spectroscopy can provide complementary information on bond formation during reactions. acs.org For instance, IR spectroscopy has been successfully used to monitor the addition of urea in resin synthesis and can be adapted for in-line process control. usda.govresearchgate.net
Mass Spectrometry: In-line mass spectrometry can provide real-time information on the molecular weight of reactants, intermediates, and products, offering insights into reaction pathways. nih.gov
By integrating these advanced spectroscopic probes, researchers can gain unprecedented insights into the dynamic processes governing the chemistry of this compound.
Deeper Mechanistic Elucidation of Allyl and Aryl Moiety Transformations
The presence of both an allyl and a substituted aryl group in this compound offers a rich landscape for studying a variety of chemical transformations. A deeper mechanistic understanding of these reactions is crucial for controlling selectivity and designing novel synthetic applications.
Key areas for future mechanistic investigation include:
Allylic Substitution and Rearrangement Reactions: The allyl group can undergo a variety of transformations, including nucleophilic substitution (with or without rearrangement), electrophilic additions, and radical reactions. researchgate.net Mechanistic studies, potentially employing computational methods, can help to elucidate the factors that govern the regioselectivity and stereoselectivity of these reactions. researchgate.net The recently explored 1,2-radical migration (RaM) in allyl carboxylates opens up new possibilities for 1,3-difunctionalization that could be extended to urea derivatives. nih.gov
Transformations of the Aryl Moiety: The substituted phenyl ring can participate in various electrophilic and nucleophilic aromatic substitution reactions. Understanding the directing effects of the urea and methoxy (B1213986) substituents is key to predicting and controlling the outcome of these transformations. Mechanistic studies on the reactions of ureas with other functional groups, such as the reaction of urea with benzil (B1666583) in acidic solution, can provide valuable insights. rsc.org
Nitrogen-Centered Radical Cyclizations: The urea nitrogen can be a precursor to nitrogen-centered radicals, which can undergo intramolecular cyclization with the allyl group. acs.org Computational and experimental studies can help to predict and control the selectivity between different cyclization pathways (e.g., 5-exo-trig vs. 6-endo-trig). acs.org
These mechanistic studies will not only deepen our fundamental understanding of the reactivity of this compound but also pave the way for the development of new synthetic methodologies.
Computational Design and Prediction of Novel Reactivity and Molecular Scaffolds
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of novel molecules with desired functionalities.
Future research on this compound should leverage computational approaches to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of various transformations, predict reaction barriers, and understand the factors controlling regioselectivity and stereoselectivity. acs.orgnih.gov For instance, DFT studies have been used to understand the role of urea in ring-opening alternating copolymerization. nih.gov
Design Novel Molecular Scaffolds: Computational screening can be used to design new urea derivatives with specific electronic and steric properties. nih.gov This can lead to the development of new catalysts, materials, or biologically active compounds. The conformational preferences of urea derivatives, which can be studied using a combination of spectroscopic and computational methods, are crucial for their function. nih.gov
Predict Crystal Morphology: Molecular dynamics (MD) simulations can be used to predict the crystal shape of urea derivatives, which is an important factor in materials science and pharmaceutical development. researchgate.net Understanding how solvent and additives affect crystal growth can enable the rational design of crystallization processes. researchgate.net
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new chemistry based on the this compound scaffold.
Integration into Supramolecular Chemistry and Advanced Material Science Research
The ability of the urea functionality to form strong and directional hydrogen bonds makes it an ideal building block for the construction of supramolecular assemblies and advanced materials. researchgate.net The unique combination of the hydrogen-bonding urea group, the polymerizable allyl group, and the functionalizable aryl ring in this compound opens up exciting opportunities in these fields.
Future research directions include:
Supramolecular Polymers and Gels: The self-assembly of this compound through intermolecular hydrogen bonds could lead to the formation of supramolecular polymers and gels with interesting rheological and stimuli-responsive properties. researchgate.net
Functional Materials: The allyl group can be used as a handle for polymerization or for grafting the molecule onto surfaces, leading to the development of functional materials such as resins, coatings, and adhesives. acs.org The properties of these materials can be tuned by modifying the substitution pattern on the aryl ring.
Crystal Engineering: The predictable hydrogen bonding patterns of ureas can be exploited to design and synthesize crystalline materials with specific architectures and properties. researchgate.net The disruption of planarity through substitution can influence crystal packing and solubility. nih.gov
Host-Guest Chemistry: Urea-based macrocycles have been shown to act as hosts for a variety of guest molecules. researchgate.net It may be possible to design and synthesize novel host molecules based on the this compound scaffold for applications in sensing, catalysis, and separation.
The exploration of this compound in the context of supramolecular chemistry and materials science is a promising frontier that could lead to the development of a wide range of new technologies.
Q & A
Q. What challenges arise in crystallographic refinement?
- Methodology : Address disorder in allyl groups using SHELXL’s PART command . Apply TWIN/BASF for twinned crystals. High-resolution data (<1.0 Å) resolves methoxyphenyl torsional angles. Validate with R-free values (<0.20) .
Data Contradiction Analysis
Q. How to reconcile conflicting MIC values in antimicrobial studies?
Q. Why do computational and experimental logP values diverge?
- Methodology : Measure experimental logP via shake-flask method (octanol/water). Compare with ALOGPS predictions . Adjust for ionization (pKa ~9.5 for urea NH) using pH-metric titration. Discrepancies >0.5 units suggest unaccounted solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
